molecular formula C11H11ClN4O2 B1336837 ethyl 5-amino-1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxylate CAS No. 28924-62-1

ethyl 5-amino-1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B1336837
CAS No.: 28924-62-1
M. Wt: 266.68 g/mol
InChI Key: DCJZBLIDDBPKKI-UHFFFAOYSA-N
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Description

Ethyl 5-amino-1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxylate is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-amino-1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl 4-chloro-3-oxobutanoate with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then subjected to cyclization with sodium azide in the presence of a copper catalyst to yield the desired triazole compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of automated systems also minimizes human error and enhances safety during the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced back to the amino group.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide, and are carried out in polar solvents like dimethyl sulfoxide.

Major Products

    Oxidation: Nitro derivatives of the triazole compound.

    Reduction: Amino derivatives of the triazole compound.

    Substitution: Various substituted triazole derivatives, depending on the nucleophile used.

Scientific Research Applications

Ethyl 5-amino-1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as inhibitors of specific enzymes.

    Industry: Utilized in the synthesis of agrochemicals and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of ethyl 5-amino-1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic or antimicrobial effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Ethyl 5-amino-1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxylate can be compared with other similar compounds, such as:

  • Ethyl 5-amino-1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carboxylate
  • Ethyl 5-amino-1-(2-chlorophenyl)-1H-1,2,3-triazole-4-carboxylate
  • Ethyl 5-amino-1-phenyl-1H-1,2,3-triazole-4-carboxylate

These compounds share a similar triazole core but differ in the substituents attached to the phenyl ring. The presence of different substituents can significantly influence their chemical reactivity, biological activity, and potential applications. For instance, the chloro substituent in this compound may enhance its antimicrobial properties compared to its nitro or phenyl analogs.

Properties

IUPAC Name

ethyl 5-amino-1-(4-chlorophenyl)triazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN4O2/c1-2-18-11(17)9-10(13)16(15-14-9)8-5-3-7(12)4-6-8/h3-6H,2,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCJZBLIDDBPKKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=N1)C2=CC=C(C=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10428670
Record name Ethyl 5-amino-1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10428670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28924-62-1
Record name Ethyl 5-amino-1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28924-62-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-amino-1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10428670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Reaction of p-chlorophenyl azide (7.48 g; 0.0487 mole) with ethyl cyanoacetate (5.5 g; 0.0487 mole) as described in example 1a gave 10.057 g (81%) of the triazole of mp (ethanol) 162-164° C. (lit mp 165-167° C.; Ger Offen No. 2,009,134[1970]) (Found; C, 49.78; H, 4.31; N, 21.15; C11H11CIN4O2 requires; C, 49.54; H, 4.16; N, 21.01%).
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
7.48 g
Type
reactant
Reaction Step Two
Quantity
5.5 g
Type
reactant
Reaction Step Two
Yield
81%

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